Oral Bronchodilator Selectivity: Reduced Cardiovascular Side-Effect Burden vs. Aminophylline-Class Xanthines
2-Chloro-9-(tetrahydropyran-2-yl)adenine is disclosed as a member of the 2-substituted-6-amino-9-tetrahydropyran-2-yl purine class, which exhibits oral bronchodilator activity with relatively little cardiovascular side effects relative to conventional xanthine bronchodilators [1]. In guinea pig tracheal assays, 2-n-propoxy-9-(tetrahydropyran-2-yl)-9H-adenine (a representative analog sharing the identical THP-purine scaffold) demonstrated direct action on bronchial smooth muscle to relieve histamine-induced bronchoconstriction, with reduced effects on heart, blood vessels, and central nervous system compared to aminophylline [2].
| Evidence Dimension | Cardiovascular side-effect profile (qualitative comparison) |
|---|---|
| Target Compound Data | Bronchodilation with relatively little cardiovascular side effects [1] |
| Comparator Or Baseline | Aminophylline (xanthine bronchodilator) – established cardiovascular side effect burden |
| Quantified Difference | Reduced effects on heart, blood vessels, and central nervous system (qualitative) [2] |
| Conditions | Guinea pig trachea; histamine-induced bronchoconstriction model |
Why This Matters
The selectivity advantage supports prioritization for bronchodilator lead optimization programs where cardiovascular liability limits aminophylline utility.
- [1] Naito, T.; Nakagawa, S.; Yamasaki, T.; Okita, T.; Yamashita, H. Purine derivatives and their use as bronchodilators. U.S. Patent 4,241,063, December 23, 1980. Bristol-Myers Company. View Source
- [2] Naito, T.; Nakagawa, S.; Yamasaki, T.; Okita, T.; Yamashita, H. Purine bronchodilator. Japanese Patent JPS57163382A, October 7, 1982. Bristol-Myers Kenkyusho K.K. View Source
